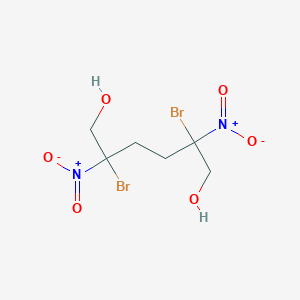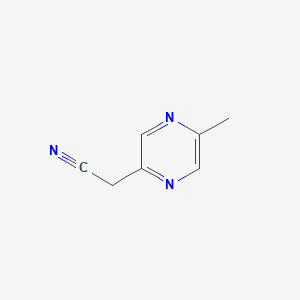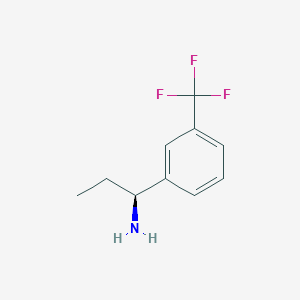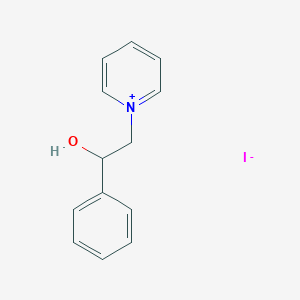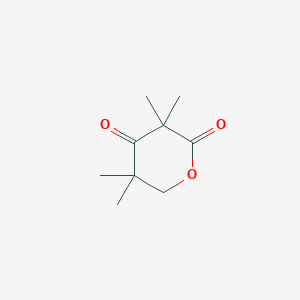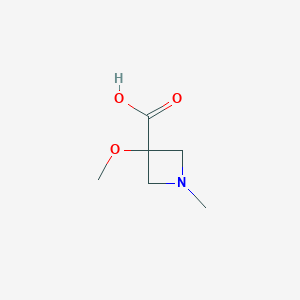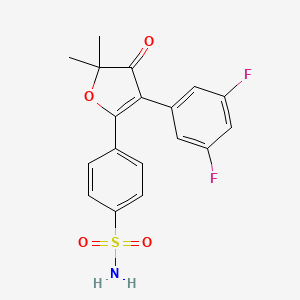![molecular formula C18H17N3O2 B13985480 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea CAS No. 581810-07-3](/img/structure/B13985480.png)
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring and a methoxyphenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea typically involves several steps, including the formation of the isoquinoline ring and the subsequent attachment of the methoxyphenyl group. Common synthetic routes include:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline ring.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to cyclize and condense into tetrahydroisoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide under strong alkaline conditions, followed by decarboxylation to form isoquinoline derivatives.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor, which plays a role in the transmission of inflammatory pain . By blocking the activation of TRPV1 receptors, this compound can effectively reduce pain and inflammation .
Comparaison Avec Des Composés Similaires
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
581810-07-3 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-7-5-13(6-8-15)11-20-18(22)21-17-4-2-3-14-12-19-10-9-16(14)17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Clé InChI |
CKGCGYOETJILON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
